2-Methoxy-d3-3,5-dimethylpyrazine 2-Methoxy-d3-3,5-dimethylpyrazine
Brand Name: Vulcanchem
CAS No.: 1335402-04-4
VCID: VC0148449
InChI:
SMILES:
Molecular Formula: C7H7D3N2O
Molecular Weight: 141.19

2-Methoxy-d3-3,5-dimethylpyrazine

CAS No.: 1335402-04-4

Cat. No.: VC0148449

Molecular Formula: C7H7D3N2O

Molecular Weight: 141.19

Purity: 95% min.

* For research use only. Not for human or veterinary use.

2-Methoxy-d3-3,5-dimethylpyrazine - 1335402-04-4

Specification

CAS No. 1335402-04-4
Molecular Formula C7H7D3N2O
Molecular Weight 141.19

Introduction

Physical Properties

The physical properties of 2-Methoxy-d3-3,5-dimethylpyrazine share many similarities with its non-deuterated analog, though with subtle differences attributable to the isotopic substitution. This compound exists as a liquid at standard temperature and pressure, with physical characteristics that make it suitable for use in laboratory settings. While specific data on the deuterated compound is limited in the search results, some properties can be inferred from the non-deuterated version with appropriate considerations for the isotope effects. The density of 2-Methoxy-d3-3,5-dimethylpyrazine is expected to be slightly higher than that of the non-deuterated compound (which is reported as 1.0±0.1 g/cm³) due to the greater atomic mass of deuterium compared to hydrogen . This slight density increase is a common physical consequence of deuteration in organic compounds.

The boiling point of 2-Methoxy-d3-3,5-dimethylpyrazine is likely to be marginally higher than the reported value of 177.7±35.0 °C (at 760 mmHg) for the non-deuterated version . This expectation is based on the general observation that deuterated compounds typically exhibit slightly elevated boiling points compared to their non-deuterated counterparts, a phenomenon attributed to the slightly stronger carbon-deuterium bonds. The flash point of 2-Methoxy-d3-3,5-dimethylpyrazine can be estimated to be close to, but potentially slightly higher than, the 62.2±15.6 °C reported for 2-methoxy-3,5-dimethylpyrazine . These thermal properties are important considerations for laboratory handling and storage procedures.

Spectroscopically, 2-Methoxy-d3-3,5-dimethylpyrazine exhibits distinctive characteristics that differentiate it from the non-deuterated compound. In infrared (IR) spectroscopy, the C-D stretching vibrations appear at lower frequencies compared to the C-H stretching vibrations, typically in the range of 2000-2300 cm⁻¹ versus 2800-3000 cm⁻¹ for C-H stretches. In nuclear magnetic resonance (NMR) spectroscopy, the deuterium atoms are essentially invisible in standard proton NMR experiments, resulting in the absence of signals that would be present in the spectrum of the non-deuterated compound. Additionally, in mass spectrometry, the molecular ion and fragmentation pattern show a characteristic mass shift of +3 units compared to the non-deuterated analog, which is one of the primary reasons these compounds are valuable as isotopic tracers.

The following table summarizes the key physical properties of 2-Methoxy-d3-3,5-dimethylpyrazine in comparison with its non-deuterated analog:

Property2-Methoxy-d3-3,5-dimethylpyrazine2-Methoxy-3,5-dimethylpyrazine
Molecular FormulaC7H7D3N2OC7H10N2O
Molecular Weight141.19 g/mol138.17 g/mol
Physical StateLiquid (presumed)Liquid
DensitySlightly >1.0 g/cm³ (estimated)1.0±0.1 g/cm³
Boiling PointSlightly >177.7°C (estimated)177.7±35.0°C at 760 mmHg
Flash PointSlightly >62.2°C (estimated)62.2±15.6°C

Applications and Uses

Analytical Applications

The field of flavor chemistry benefits significantly from deuterated standards like 2-Methoxy-d3-3,5-dimethylpyrazine. Pyrazines are important contributors to the aroma profiles of various foods, particularly those subjected to thermal processing such as roasting, baking, or grilling. These compounds often occur at trace levels but have significant sensory impact due to their low odor thresholds. Accurate quantification of these compounds is essential for understanding flavor formation mechanisms, quality control in food manufacturing, and flavor authentication. The deuterated standard provides a reliable reference point for such analyses, enabling researchers to account for matrix effects, recovery losses during sample preparation, and instrument variability.

In method development and validation processes within analytical laboratories, 2-Methoxy-d3-3,5-dimethylpyrazine helps establish the accuracy, precision, linearity, and detection limits of analytical procedures targeting pyrazine compounds. The deuterated internal standard can be added at the beginning of the analytical workflow, allowing for correction of any variations in sample preparation steps or instrumental response. This approach significantly improves the reliability of quantitative results, particularly in complex matrices where matrix effects might otherwise compromise analytical performance. The high isotopic purity of commercially available 2-Methoxy-d3-3,5-dimethylpyrazine (typically ≥95%) ensures minimal interference from non-deuterated or partially deuterated species in such applications.

Mass spectrometry-based metabolomics studies also benefit from deuterated standards like 2-Methoxy-d3-3,5-dimethylpyrazine. In untargeted metabolomics, where researchers aim to detect and compare levels of numerous metabolites simultaneously without a priori knowledge of their identity, deuterated standards help calibrate instrument response and retention time indices. In targeted metabolomics, where specific compounds are measured with high precision, the deuterated analogs serve as ideal internal standards. If 2-methoxy-3,5-dimethylpyrazine is among the metabolites of interest, perhaps as a microbial product or food-derived compound in biofluids, the deuterated version enables accurate quantification even in the presence of complex biological backgrounds.

Current Research and Future Perspectives

Current research involving 2-Methoxy-d3-3,5-dimethylpyrazine spans multiple scientific disciplines, reflecting the versatility of deuterated compounds as research tools. In analytical chemistry, this compound continues to serve as a valuable internal standard for the development and validation of increasingly sensitive and selective methods for detecting pyrazine derivatives in complex matrices. As mass spectrometry techniques advance, particularly with the development of high-resolution instruments capable of distinguishing compounds with very small mass differences, the utility of isotopically labeled standards like 2-Methoxy-d3-3,5-dimethylpyrazine continues to grow. These advancements enable researchers to achieve lower detection limits and higher precision in quantitative analyses, which is particularly valuable in fields such as food chemistry, environmental monitoring, and metabolomics where target compounds often occur at trace levels.

In the field of flavor chemistry, compounds like 2-Methoxy-d3-3,5-dimethylpyrazine contribute to ongoing research on flavor formation mechanisms in thermally processed foods. Pyrazines are important aroma compounds in many cooked foods, including coffee, chocolate, roasted nuts, and grilled meats. The deuterated analog allows researchers to trace the formation pathways of these compounds during cooking processes, providing insights into the complex Maillard reaction networks that generate these flavors. This research has practical applications in food product development, where understanding flavor chemistry helps create products with desired sensory attributes. Additionally, such research contributes to the broader field of food science by elucidating the chemical transformations that occur during food processing and their implications for nutritional quality and potential health effects.

Metabolic research represents another frontier where 2-Methoxy-d3-3,5-dimethylpyrazine and similar deuterated compounds play important roles. The presence of pyrazine derivatives in the human diet raises questions about their metabolic fate and potential biological activities. Using deuterium-labeled compounds allows researchers to track these molecules through metabolic pathways with high specificity, identifying metabolites and excretion products that might be difficult to associate with the parent compound using other methods. This approach contributes to our understanding of xenobiotic metabolism and may have implications for nutritional science and toxicology. Research in this area continues to benefit from technological advances in mass spectrometry and metabolomics, which enhance our ability to detect and identify metabolites at increasingly lower concentrations.

Looking to the future, 2-Methoxy-d3-3,5-dimethylpyrazine and similar deuterated compounds are likely to find expanding applications in emerging research areas. The growing field of exposomics, which aims to comprehensively characterize human exposure to environmental chemicals throughout the lifespan, can benefit from deuterated standards for precise measurement of food-derived compounds in biological samples. Similarly, the burgeoning interest in the human microbiome opens new research directions, as microbes can metabolize dietary compounds including pyrazines, potentially producing bioactive derivatives. Deuterated standards facilitate the study of these transformations by providing clear analytical markers. Additionally, as computational methods in chemistry become more sophisticated, isotope-labeled compounds provide valuable experimental data for validating computational models of reaction mechanisms, further enhancing our fundamental understanding of chemical processes.

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